molecular formula C11H19ClO2 B8615114 1-Chloronon-8-en-4-yl acetate

1-Chloronon-8-en-4-yl acetate

Cat. No.: B8615114
M. Wt: 218.72 g/mol
InChI Key: ZUASXJAXPZJPAG-UHFFFAOYSA-N
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Description

1-Chloronon-8-en-4-yl acetate is an organic compound that belongs to the class of haloalkenes It is characterized by the presence of a chlorine atom and an acetoxy group attached to a nonene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloronon-8-en-4-yl acetate can be synthesized through a palladium-catalyzed chloroacetoxylation of 1,3-dienes. The reaction involves the use of palladium acetate, lithium chloride, lithium acetate dihydrate, and p-benzoquinone in acetic acid. The reaction is carried out at room temperature for 26 hours, followed by purification steps involving washing with sodium chloride, potassium carbonate, and sodium hydroxide solutions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, with additional purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Chloronon-8-en-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloronon-8-en-4-yl acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloronon-8-en-4-yl acetate involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and acetoxy group can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and molecular targets, contributing to its potential biological activity .

Comparison with Similar Compounds

  • 1-Chloro-4-acetoxy-2-butene
  • 1-Chloro-4-acetoxy-2-pentene
  • 1-Chloro-4-acetoxy-2-hexene

Comparison: 1-Chloronon-8-en-4-yl acetate is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of the acetoxy group also adds to its versatility in chemical reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19ClO2

Molecular Weight

218.72 g/mol

IUPAC Name

1-chloronon-8-en-4-yl acetate

InChI

InChI=1S/C11H19ClO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h3,11H,1,4-9H2,2H3

InChI Key

ZUASXJAXPZJPAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCC=C)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-chloro-8-nonen-4-ol (22.10 g.; 0.125 mole) and acetic anhydride (25.52 g.; 0.0250 mole) is heated on a steam bath for 1 1/2 hours.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
25.52 g
Type
reactant
Reaction Step One

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